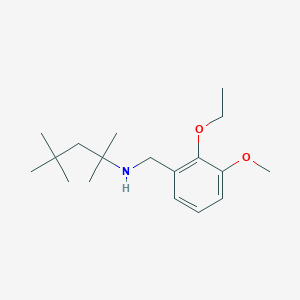![molecular formula C18H20ClN5O2 B504001 N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine](/img/structure/B504001.png)
N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine is a complex organic compound with a unique structure that includes a chloro, methoxy, and methylbenzyl group attached to a benzylamine backbone
準備方法
The synthesis of N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.
Nitration and Reduction: The benzene ring is nitrated, followed by the reduction of the nitro group to an amine.
Substitution Reactions: The chloro, methoxy, and methylbenzyl groups are introduced through various substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chloro or methoxy groups under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
科学的研究の応用
N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(1-methyl-1H-tetraazol-5-yl)amine can be compared with similar compounds such as:
N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-4-phenoxyaniline: This compound has a similar structure but with a phenoxy group instead of a tetraazolyl group.
3-Methoxybenzyl bromide: This compound shares the methoxybenzyl group but has a bromide instead of the amine group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C18H20ClN5O2 |
|---|---|
分子量 |
373.8g/mol |
IUPAC名 |
N-[[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C18H20ClN5O2/c1-12-4-6-13(7-5-12)11-26-17-15(19)8-14(9-16(17)25-3)10-20-18-21-22-23-24(18)2/h4-9H,10-11H2,1-3H3,(H,20,21,23) |
InChIキー |
LCLMUZWIAPUKTK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CNC3=NN=NN3C)OC |
正規SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CNC3=NN=NN3C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![METHYL 5-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE](/img/structure/B503918.png)

SULFANYL]PROPYL})AMINE](/img/structure/B503921.png)
SULFANYL]PROPYL})AMINE](/img/structure/B503923.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B503924.png)
![N-ethyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B503925.png)
![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B503926.png)
![N-({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-1-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503929.png)
![N-(5-chloro-2-ethoxybenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B503932.png)
![N-[[5-(4-bromophenyl)furan-2-yl]methyl]-1-methyltetrazol-5-amine](/img/structure/B503933.png)
![N-(1-allyl-1H-tetraazol-5-yl)-N-[2-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B503935.png)
![N-tert-butyl-2-{2-methoxy-6-[(prop-2-en-1-ylamino)methyl]phenoxy}acetamide](/img/structure/B503936.png)
![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(2-pyridinylmethyl)amine](/img/structure/B503939.png)
![1-phenyl-N-[(5-phenylfuran-2-yl)methyl]ethanamine](/img/structure/B503941.png)
